4-Butoxy-2-chloropyridine
Overview
Description
4-Butoxy-2-chloropyridine is an organic compound with the molecular formula C9H12ClNO It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a chlorine atom and the hydrogen atom at the 4-position is replaced by a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2-chloropyridine typically involves the reaction of 2-chloropyridine with butanol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the substitution reaction. The general reaction can be represented as follows: [ \text{2-Chloropyridine} + \text{Butanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: Butoxy group oxidized to aldehydes or acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-Butoxy-2-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butoxy-2-chloropyridine involves its interaction with various molecular targets. The chlorine and butoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
2-Chloropyridine: Lacks the butoxy group, making it less versatile in certain reactions.
4-Chloropyridine: Lacks the butoxy group, limiting its applications compared to 4-Butoxy-2-chloropyridine.
4-Butoxypyridine: Lacks the chlorine atom, which can affect its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the butoxy and chlorine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
4-butoxy-2-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-11-9(10)7-8/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOQORSXCOKTKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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